molecular formula C23H18N4O6 B5171219 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole

3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B5171219
M. Wt: 446.4 g/mol
InChI Key: TXPLAFSIWUPBRF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the benzoyl group: This step may involve the acylation of the pyrazole ring using benzoyl chloride in the presence of a base such as pyridine.

    Addition of the nitro groups: Nitration reactions using nitric acid and sulfuric acid can introduce nitro groups to the aromatic rings.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction of the nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Investigated for potential antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazole
  • 3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

Properties

IUPAC Name

[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6/c1-33-20-10-8-15(9-11-20)21-14-22(16-4-2-6-18(12-16)26(29)30)25(24-21)23(28)17-5-3-7-19(13-17)27(31)32/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPLAFSIWUPBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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